REACTION_CXSMILES
|
[F:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([F:12])=[CH:9][CH:10]=2)[CH:5]=[CH:4][CH:3]=1.[Cl-].[Cl-].[Cl-].[Al+3].[C:17](OC(=O)C)(=[O:19])[CH3:18]>ClCCCl>[F:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([F:12])=[CH:9][CH:10]=2)[C:5]([C:17](=[O:19])[CH3:18])=[CH:4][CH:3]=1 |f:1.2.3.4|
|
Name
|
|
Quantity
|
0.164 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=CC2=CC(=CC=C12)F
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
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ClCCCl
|
Name
|
|
Quantity
|
0.264 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Al+3]
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
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Control Type
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UNSPECIFIED
|
Setpoint
|
0 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
while maintaining a temperature of 0° C
|
Type
|
ADDITION
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Details
|
The reaction was poured onto ice-cold 10% aqueous hydrochloric acid
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Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride (2×10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C2=CC(=CC=C12)F)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.165 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |